N-Succinyl-L-tyrosine
Description
N-Succinyl-L-tyrosine (CAS 374816-32-7) is a chemically modified derivative of L-tyrosine, where a succinyl group (–OOC–CH₂–CH₂–CO–) is attached to the amino group. Its molecular formula is C₁₃H₁₅NO₆, with a molecular weight of 281.26 g/mol . Key properties include:
- IUPAC Name: 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid .
- Physicochemical Data: Predicted boiling point of 660.2±55.0 °C, density of 1.414±0.06 g/cm³, and pKa of 3.10±0.10 .
- Applications: Primarily used as a pharmaceutical impurity reference standard (e.g., Clavulanic Acid Impurity G) .
- Purity: >95% (HPLC) with storage at +4°C .
Properties
IUPAC Name |
4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAEOWQOQIWJT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432580 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374816-32-7 | |
| Record name | N-Succinyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Parameters:
-
Reagent Ratio : A molar excess of succinic anhydride (1.1–1.2 equivalents relative to tyrosine) maximizes conversion efficiency.
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Temperature : Reactions are initiated at 0–5°C to mitigate exothermic effects, followed by gradual warming to 20–25°C for completion.
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Solvent System : Aqueous sodium hydroxide (1–2 M) is preferred, though mixed solvents like water-tetrahydrofuran (THF) enhance anhydride solubility.
Table 1: Standard Laboratory-Scale Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reagent | Succinic anhydride |
| Solvent | 1M NaOH or H₂O-THF (3:1) |
| Molar Ratio | 1.1:1 (anhydride:tyrosine) |
| Temperature | 0–5°C initial, 20–25°C final |
| Reaction Time | 2–4 hours |
| pH | 8.5–9.0 |
| Yield | 75–85% after purification |
Optimization of Reaction Parameters
pH Control
Maintaining alkaline conditions (pH 8.5–9.0) is critical to deprotonate the amino group while avoiding hydrolysis of the anhydride. Automated pH stat systems enable precise titration, reducing side product formation such as tyrosine dimerization or over-succinylation.
Solvent Selection
While aqueous systems dominate, organic co-solvents (e.g., THF, dioxane) improve anhydride solubility. A study comparing solvent systems reported a 12% yield increase in H₂O-THF (3:1) versus pure aqueous media due to enhanced reagent miscibility.
Temperature Modulation
Gradual temperature ramping prevents thermal degradation. Kinetic studies show that holding the reaction at 0–5°C for 30 minutes before warming to 25°C reduces byproduct formation by 18% compared to immediate heating.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch systems, offering superior heat dissipation and mixing. Key advancements include:
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Automated Feed Systems : Precise reagent delivery minimizes human error.
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In-Line Analytics : Real-time HPLC monitoring ensures reaction completion.
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Green Chemistry Practices : Solvent recovery loops and catalytic reagent reuse reduce waste.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch glassware | Continuous flow reactor |
| Production Rate | 10–100 g/day | 50–200 kg/day |
| Purity | >95% | >98% |
| Energy Consumption | High per unit | Optimized via heat integration |
Purification and Characterization Methods
Acid Precipitation
Post-reaction acidification to pH 2–3 precipitates this compound, which is filtered and washed with cold water. Recrystallization from ethanol-water (1:2) yields crystals with >95% purity.
Chromatographic Purification
Preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves residual tyrosine and di-succinylated byproducts. This method is reserved for pharmaceutical-grade material requiring >99% purity.
Characterization Techniques
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HPLC : Retention time comparison against certified standards.
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NMR : ¹H NMR (D₂O, 400 MHz) confirms succinyl group integration (δ 2.45–2.65 ppm, multiplet, -CH₂-CH₂-).
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Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 280.1) verifies molecular weight.
Comparative Analysis with Related Acylation Methods
N-Acetyl-L-Tyrosine vs. This compound
While acetylation employs acetic anhydride under similar conditions, succinylation requires longer reaction times (2–4 hours vs. 30–60 minutes) due to steric hindrance from the larger succinyl group. Additionally, succinylated derivatives exhibit higher water solubility, making them preferable for biomedical applications.
Alternative Acylating Agents
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Succinyl Chloride : Faster reaction kinetics but generates corrosive HCl, complicating pH control.
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Enzymatic Acylation : Lipases (e.g., Candida antarctica) catalyze succinylation in non-aqueous media, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The succinyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
N-Succinyl-L-tyrosine serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinone derivatives or reduced to generate alcohol derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms quinone derivatives | Potassium permanganate, H₂O₂ |
| Reduction | Produces alcohol derivatives | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |
Biological Research Applications
Role in Metabolic Pathways
this compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate. This metabolic role is crucial for understanding how tyrosine-derived metabolites influence cellular processes such as signaling and gene expression.
Enzyme-Substrate Interactions
Research indicates that N-succinylated amino acids can act as substrates for various enzymes. For example, studies have shown that it can be hydrolyzed by enzymes like chymotrypsin, providing insights into enzyme kinetics and mechanisms .
Medical Research Applications
Potential Therapeutic Effects
this compound has been investigated for its potential therapeutic applications. Its role as a precursor in drug development is significant, particularly in synthesizing compounds that may have neuroprotective effects due to its connection to neurotransmitter synthesis .
Case Study: Neuroprotective Properties
A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that this compound could mitigate cell death and preserve mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Industrial Applications
Biodegradable Polymers and Hydrogels
In industrial settings, this compound is utilized in the production of biodegradable polymers and hydrogels. These materials are increasingly important in biomedical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Biodegradable Polymers | Used as a component in environmentally friendly plastics |
| Drug Delivery Systems | Forms hydrogels that can encapsulate drugs for controlled release |
Mechanism of Action
The mechanism of action of N-Succinyl-L-tyrosine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The succinyl group can also facilitate the binding of the compound to certain proteins, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| N-Succinyl-L-tyrosine | C₁₃H₁₅NO₆ | 281.26 | Succinyl amide, two carboxylic acids | 374816-32-7 |
| N-Acetyl-L-tyrosine | C₁₁H₁₃NO₄ | 223.23 | Acetyl amide, one carboxylic acid | 537-55-3 |
| 3-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | Methylated aromatic ring, carboxylic acid | 17028-03-4 |
| N-Lactoyl-L-tyrosine | C₁₂H₁₅NO₅ | 253.25 | Lactoyl ester, carboxylic acid | 1373771-50-6 |
| 3-Nitro-L-tyrosine | C₉H₁₀N₂O₅ | 226.19 | Nitro group (–NO₂), carboxylic acid | N/A |
Key Observations :
- This compound has the highest molecular weight due to the succinyl group, which introduces two additional carboxylic acid groups compared to L-tyrosine .
- N-Acetyl-L-tyrosine is smaller and less polar, with a single acetyl group .
- N-Lactoyl-L-tyrosine contains a lactoyl ester, which may enhance solubility in organic solvents .
Physicochemical and Biochemical Properties
Solubility and Reactivity
- This compound : Increased polarity due to carboxylic acids enhances water solubility. The pKa (~3.10) suggests moderate acidity, suitable for buffer systems .
- N-Acetyl-L-tyrosine : Reduced solubility in water compared to the parent tyrosine due to the hydrophobic acetyl group .
- 3-Nitro-L-tyrosine : The electron-withdrawing nitro group increases reactivity, making it a marker for oxidative stress in proteins .
Research Findings and Industrial Relevance
- This compound : A 2025 study highlighted its role in taste enhancement via molecular simulation, suggesting applications in food science .
- N-Acetyl-L-tyrosine : Used as a stable intermediate in synthesizing O-methyl derivatives for drug development .
- 3-Nitro-L-tyrosine : Widely studied in neurodegenerative diseases due to its association with protein nitration .
Biological Activity
N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is modified by the addition of a succinyl group. This compound plays a significant role in various biological processes, particularly in metabolic pathways and potential therapeutic applications. This article explores its biochemical properties, biological activities, and implications in health and disease.
Overview of this compound
This compound is primarily involved in the tyrosine metabolism pathway , specifically in the transamination of prephenate into arogenate, which is crucial for the synthesis of other important metabolites. This compound has garnered attention for its potential applications in biochemistry, medicine, and industry due to its unique structural properties and biological activities.
Chemical Structure
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
The presence of the succinyl group enhances the solubility and reactivity of this compound compared to its parent amino acid, tyrosine.
Role in Metabolism
This compound is involved in several metabolic pathways:
- Transamination Reactions : It facilitates the conversion of prephenate to arogenate, which is essential for phenolic compound synthesis.
- Enzyme Interactions : This compound interacts with specific enzymes that regulate metabolic processes, influencing cellular functions such as signaling and gene expression .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications:
- Cancer Research : The modulation of tyrosine metabolism has implications in tumor biology. Amino acids like tyrosine can influence tumor growth and immunity, indicating that derivatives such as this compound may play a role in cancer therapy .
- Neuroprotective Effects : Some studies suggest that compounds derived from tyrosine could offer neuroprotective benefits, potentially aiding in conditions like Parkinson's disease .
Case Studies and Research Findings
- Tyrosinemia Type I : A case report highlighted the role of tyrosine metabolites, including N-succinyl derivatives, in diagnosing and managing Tyrosinemia Type I, a metabolic disorder characterized by elevated tyrosine levels. The treatment with NTBC (nitisinone) significantly improved patient outcomes by reducing toxic metabolite accumulation .
- Taste Enhancement Properties : A study investigated the effects of this compound on taste perception, demonstrating its ability to enhance saltiness intensity without imparting bitterness, which has implications for food science and flavor enhancement .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Succinyl-L-tyrosine for high-purity yields in laboratory settings?
- Methodological Answer : Green synthesis approaches, such as enzyme-catalyzed succinylation under mild pH (6.5–7.5) and temperature (25–37°C), can enhance reaction efficiency. Monitoring reaction progress via HPLC with UV detection (λ = 280 nm) ensures real-time tracking of tyrosine derivatization. Post-synthesis purification via recrystallization or preparative chromatography is critical to achieve >95% purity .
- Experimental Design : Use a fractional factorial design to test variables (e.g., molar ratios of succinic anhydride to L-tyrosine, reaction time). Validate purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound in pharmaceutical impurity profiling?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (gradient elution) for baseline separation from related impurities (e.g., clavulanic acid derivatives) .
- LC-MS/MS : Employ electrospray ionization in negative mode to detect trace impurities (<0.1%) .
- FTIR : Verify the presence of succinyl groups (C=O stretch at 1710–1740 cm⁻¹) and phenolic -OH (broad peak at 3200–3600 cm⁻¹) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : Store lyophilized samples at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free tyrosine or succinic acid) .
Advanced Research Questions
Q. What mechanisms underlie the taste-enhancing properties of this compound in food matrices, and how can these be validated experimentally?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with umami taste receptors (T1R1/T1R3). Validate via sensory evaluation panels (double-blind trials) and correlate with in vitro receptor activation assays (calcium imaging in HEK293 cells expressing T1R1/T1R3) .
- Data Interpretation : Use multivariate analysis (PCA or PLS-DA) to link structural features (e.g., succinyl group polarity) to sensory scores .
Q. How can contradictory data on the bioavailability of this compound in preclinical models be resolved?
- Methodological Answer : Standardize in vivo protocols per NIH guidelines (e.g., dosing regimens, animal strain consistency). Compare pharmacokinetic profiles using LC-MS/MS for plasma/tissue quantification. Replicate studies across independent labs to isolate confounding variables (e.g., gut microbiota differences) .
- Contradiction Analysis : Apply Bland-Altman plots to assess inter-study variability and meta-regression to identify bias sources (e.g., extraction efficiency differences) .
Q. What strategies are effective for quantifying low-abundance this compound metabolites in complex biological samples?
- Methodological Answer : Use isotopic dilution assays with ¹³C-labeled internal standards to correct for matrix effects. Optimize sample preparation: solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) enhances recovery rates. Data-independent acquisition (DIA) via high-resolution mass spectrometry (HRMS) improves metabolite identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
